propan-2-yl 2-(4,4-dimethyl-2-oxo-4'-phenylspiro[1,3-diazinane-6,2'-3,4-dihydrochromene]-7'-yl)oxyacetate
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Overview
Description
Propan-2-yl 2-(4,4-dimethyl-2-oxo-4’-phenylspiro[1,3-diazinane-6,2’-3,4-dihydrochromene]-7’-yl)oxyacetate is a complex organic compound with a unique spiro structure This compound is characterized by its intricate molecular architecture, which includes a spiro junction connecting a diazinane ring and a dihydrochromene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-(4,4-dimethyl-2-oxo-4’-phenylspiro[1,3-diazinane-6,2’-3,4-dihydrochromene]-7’-yl)oxyacetate typically involves multi-step organic reactions. The key steps include:
Formation of the Spiro Junction: This step involves the cyclization of appropriate precursors to form the spiro junction between the diazinane and dihydrochromene rings.
Introduction of Functional Groups: Functional groups such as ester and ketone are introduced through reactions like esterification and oxidation.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-(4,4-dimethyl-2-oxo-4’-phenylspiro[1,3-diazinane-6,2’-3,4-dihydrochromene]-7’-yl)oxyacetate undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Propan-2-yl 2-(4,4-dimethyl-2-oxo-4’-phenylspiro[1,3-diazinane-6,2’-3,4-dihydrochromene]-7’-yl)oxyacetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of propan-2-yl 2-(4,4-dimethyl-2-oxo-4’-phenylspiro[1,3-diazinane-6,2’-3,4-dihydrochromene]-7’-yl)oxyacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-1,4a-dimethyl-9-oxo-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid
- 4,7-dimethyl-1-propan-2-yl-1,2,3,5,6,8a-hexahydronaphthalene
Uniqueness
Propan-2-yl 2-(4,4-dimethyl-2-oxo-4’-phenylspiro[1,3-diazinane-6,2’-3,4-dihydrochromene]-7’-yl)oxyacetate is unique due to its spiro structure, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C25H30N2O5 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
propan-2-yl 2-(4,4-dimethyl-2-oxo-4'-phenylspiro[1,3-diazinane-6,2'-3,4-dihydrochromene]-7'-yl)oxyacetate |
InChI |
InChI=1S/C25H30N2O5/c1-16(2)31-22(28)14-30-18-10-11-19-20(17-8-6-5-7-9-17)13-25(32-21(19)12-18)15-24(3,4)26-23(29)27-25/h5-12,16,20H,13-15H2,1-4H3,(H2,26,27,29) |
InChI Key |
LLCNPMHOLRSWJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(CC3(O2)CC(NC(=O)N3)(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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